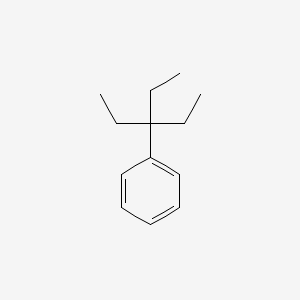
(1,1-Diethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Diethylpropyl)benzene, also known as 3-ethylpentan-3-ylbenzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where a 1,1-diethylpropyl group is attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diethylpropyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-3-ethylpentane in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where benzene and the alkyl halide are fed into the reactor along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: (1,1-Diethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic medium, elevated temperature.
Reduction: H2 gas, Pd/C catalyst, room temperature or slightly elevated temperature.
Substitution: Halogens (Cl2, Br2), FeCl3 or AlCl3 as catalysts, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(1,1-Diethylpropyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying the effects of alkyl groups on the reactivity of benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of (1,1-Diethylpropyl)benzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The presence of the 1,1-diethylpropyl group influences the reactivity and orientation of the substitution reactions, often directing the electrophile to specific positions on the benzene ring .
Comparison with Similar Compounds
(1,1-Dimethylpropyl)benzene: Similar in structure but with a 1,1-dimethylpropyl group instead of a 1,1-diethylpropyl group.
tert-Amylbenzene: Contains a tert-amyl group attached to the benzene ring.
Uniqueness: (1,1-Diethylpropyl)benzene is unique due to the specific steric and electronic effects imparted by the 1,1-diethylpropyl group. These effects influence its reactivity in chemical reactions and its interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
4170-84-7 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
3-ethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
WLVNEALRNQEPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


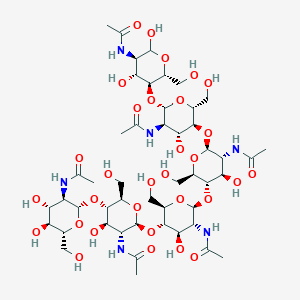
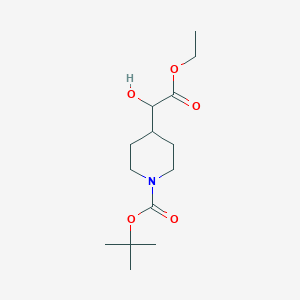
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
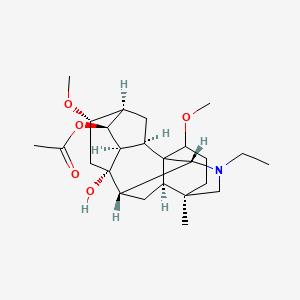
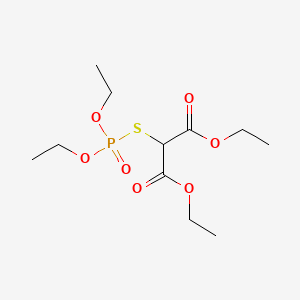
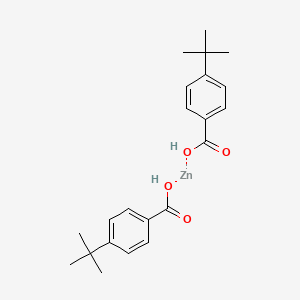
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
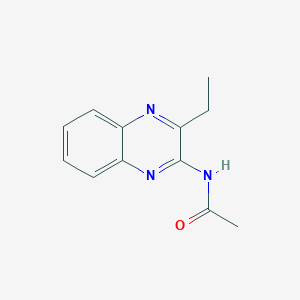

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
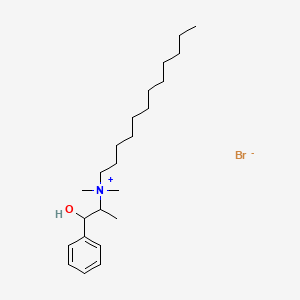
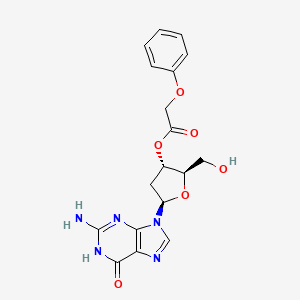
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
